(2S,3R)-Efinaconazole
Description
Properties
Molecular Formula |
C₁₈H₂₂F₂N₄O |
|---|---|
Molecular Weight |
348.39 |
Synonyms |
(2S,3R)-2-(2,4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
Origin of Product |
United States |
Chemical Synthesis and Stereochemistry of 2s,3r Efinaconazole
Advanced Synthetic Methodologies for Enantiopure (2S,3R)-Efinaconazole
The creation of enantiomerically pure this compound hinges on sophisticated synthetic routes that can precisely control the formation of its two chiral centers.
Enantioselective Synthesis Pathways and Strategies
Another strategy utilizes a chemo-enzymatic approach to produce the desired (2S,3R) enantiomer with high optical yield. acs.orgresearchgate.net This involves the use of engineered enzymes, such as styrene (B11656) monooxygenase (SMO), to perform stereoselective epoxidation of an alkene precursor. acs.org Directed evolution and structure-based design have been employed to create enzyme variants with enhanced activity and selectivity for the synthesis of the key efinaconazole (B1671126) intermediate. acs.org
Key Intermediate Compounds and Their Derivatization
The synthesis of this compound relies on several crucial intermediate compounds. A pivotal intermediate is the epoxide, (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]-oxirane. mdpi.comjustia.com This epoxide is the common precursor for efinaconazole and other triazole antifungals like ravuconazole (B1678830) and isavuconazole. mdpi.comresearchgate.net The synthesis of this key epoxide has been approached through various methods, including those starting from D- or L-lactic acid. acs.org
The derivatization of these intermediates is a critical phase of the synthesis. For instance, the ring-opening of the key epoxide with 4-methylenepiperidine (B3104435) directly yields efinaconazole. mdpi.comresearchgate.net This reaction's efficiency can be significantly improved by using microwave irradiation or specific metal salt catalysts. acs.orgmdpi.com
Table 1: Key Intermediates in the Synthesis of this compound
| Compound Name | Structure | Role in Synthesis |
| 1-Chloro-2-(2,4-difluorophenyl)-3-((trimethylsilyl)oxy)butan-2-ol | (2S,3R)-7 | Precursor to the diol intermediate. acs.org |
| 1-Chloro-2-(2,4-difluorophenyl)butane-2,3-diol | (2S,3R)-8 | Intermediate formed from the desilylation of compound 7. acs.org |
| (R)-1-((R)-2-(2,4-Difluorophenyl)oxiran-2-yl)ethanol | 9 | An epoxide intermediate. acs.org |
| (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol | 10 | A diol intermediate leading to the final product. acs.org |
| (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]-oxirane | Epoxide (II) | Key epoxide precursor for the final ring-opening reaction. mdpi.comgoogleapis.com |
| 4-Methylenepiperidine | (IIIa) | The nucleophile used in the final ring-opening step to form efinaconazole. googleapis.com |
Specific Chemical Transformations Utilized in Synthesis
The synthesis of this compound employs a series of precise and stereocontrolled chemical reactions to build the molecule's complex structure.
The final and a highly significant step in many synthetic pathways to efinaconazole is the stereocontrolled ring-opening of a chiral epoxide intermediate, specifically (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]-oxirane. mdpi.comnih.govgoogle.com This reaction involves a nucleophilic attack by 4-methylenepiperidine. nih.govgoogle.com The stereochemistry of the epoxide dictates the final stereochemistry of the product, with the reaction proceeding via an inversion of configuration at the carbon atom undergoing nucleophilic attack. The efficiency of this ring-opening reaction can be influenced by various factors, including the use of catalysts like alkali or alkaline earth metal halides and reaction conditions such as microwave irradiation. mdpi.comgoogle.com The use of (t-BuO)₂Mg has been shown to facilitate this reaction, even when the amine is used as its hydrochloride salt. mdpi.com
To construct the challenging tetrasubstituted stereogenic center of efinaconazole, catalytic asymmetric cyanosilylation of a ketone precursor is a key strategy. nih.govacs.orgebi.ac.uk This reaction utilizes a chiral catalyst system, such as a gadolinium-based polymetallic catalyst with a sugar-derived chiral ligand, to add trimethylsilyl (B98337) cyanide (TMSCN) to a ketone. acs.org This process establishes the quaternary chiral center with high enantioselectivity. nih.govacs.org The resulting cyanohydrin is then typically reduced to an aldehyde, which serves as a precursor for subsequent steps, including the aforementioned Grignard reaction. acs.org
Biocatalytic Approaches to this compound Intermediates
The synthesis of this compound, a complex molecule with specific stereochemical requirements, has benefited significantly from the application of biocatalysis. These enzymatic methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis for creating crucial intermediates.
Another advanced biocatalytic strategy focuses on the synthesis of the (2R, 3S)-epoxide intermediate, which is pivotal for producing efinaconazole. acs.org Researchers have employed engineered styrene monooxygenases (SMOs) to perform the asymmetric epoxidation of a challenging prochiral alkene substrate. acs.org Natural (R)-selective SMOs initially showed no activity towards the necessary substrate. acs.org However, through 13 rounds of enzyme evolution using a strategy known as RRIPE (random recombination for improved protein evolution), a highly efficient and selective SMO variant, M13, was developed. acs.org This engineered enzyme achieved a conversion rate and diastereomeric excess (de) of over 99% on a gram-scale synthesis, demonstrating a more than 1680-fold increase in activity compared to the initial variant. acs.org The final yield of the desired (2R, 3S)-epoxide intermediate was calculated to be 61.4%, highlighting the potential of this enzymatic approach for industrial-scale applications. acs.org
Other patented biocatalytic methods have utilized transaminases to produce precursors for efinaconazole. mdpi-res.com Specifically, transaminase variants have been developed to handle sterically demanding substrates, enabling the synthesis of the (R,R)-amine intermediate, a key building block for the final drug molecule. mdpi-res.com
Structure-Activity Relationship (SAR) Studies of this compound and its Stereoisomers
The antifungal power of efinaconazole is intrinsically linked to its specific three-dimensional structure. Structure-activity relationship (SAR) studies have demonstrated that only one of the possible stereoisomers possesses potent biological activity, underscoring the importance of its chiral centers. acs.orgjst.go.jp
Influence of Chiral Centers on Biological Activity
Efinaconazole has two chiral centers, leading to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The antifungal activity resides almost exclusively in the (2R,3R)-stereoisomer, which is the form used in the approved drug. acs.orgnih.govebi.ac.uk Its enantiomer, the (2S,3S) isomer, is reported to be inactive. acs.org This strict stereochemical requirement is a common feature among potent triazole antifungal agents, where the precise orientation of the substituents on the butanol backbone is crucial for effective binding to the target enzyme, lanosterol (B1674476) 14α-demethylase. fda.govresearchgate.net Inhibition of this enzyme disrupts the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, leading to fungal cell death. fda.govresearchgate.netresearchgate.net
Comparison of Diastereomer Activities
When comparing the activities of the four stereoisomers, research has shown a clear hierarchy of potency. As noted, the (2R,3R)-isomer is the most active form. acs.org Studies on its diastereomers revealed that the (2R,3S) epimer was also inactive. acs.org Interestingly, the (2S,3R) epimer retained some level of antifungal activity, though it was significantly less potent than the (2R,3R) isomer. acs.org
The high potency of this compound is evident from its low minimum inhibitory concentrations (MIC) against a wide range of fungal pathogens responsible for onychomycosis. nih.govnih.gov It demonstrates potent activity against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes, as well as yeasts such as Candida albicans. fda.govnih.govnih.gov Efinaconazole's activity is often superior to that of other antifungal agents, including those that have developed resistance. researchgate.netnih.gov
The following tables present the in vitro activity of this compound against key fungal pathogens.
Table 1: In Vitro Activity of this compound against Trichophyton Species
| Organism (No. of Isolates) | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---|---|---|---|
| T. rubrum (1,493 total isolates) | ≤0.002 to 0.06 | Not Reported | 0.008 |
| T. mentagrophytes (1,493 total isolates) | ≤0.002 to 0.06 | Not Reported | 0.015 |
Data sourced from a comprehensive survey of clinical isolates. nih.govnih.gov MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Table 2: Comparative In Vitro Activity of this compound against Candida albicans
| Organism (No. of Isolates) | Incubation Time | MIC Range (μg/mL) | MIC50 (μg/mL) |
|---|---|---|---|
| C. albicans (105) | 24 hours | ≤0.0005 to >0.25 | 0.001 |
| C. albicans (105) | 48 hours | ≤0.0005 to >0.25 | 0.004 |
Data sourced from a study on 105 clinical isolates of Candida albicans. nih.govnih.gov
Molecular Mechanism of Action of 2s,3r Efinaconazole
Elucidation of Fungal Ergosterol (B1671047) Biosynthesis Inhibition
Efinaconazole (B1671126) specifically inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase, a member of the cytochrome P450 enzyme family, also known as CYP51. patsnap.comnih.govtaylorandfrancis.com This enzyme is critical for the conversion of lanosterol to ergosterol in the fungal ergosterol biosynthesis pathway. patsnap.comdrugs.com By binding to and inhibiting CYP51, efinaconazole effectively halts the production of ergosterol. patsnap.comfigshare.com
In comparative studies, efinaconazole has demonstrated potent activity against a broad spectrum of fungi, including dermatophytes, yeasts, and non-dermatophyte molds. nih.govnih.gov Its inhibitory action on ergosterol biosynthesis has been shown to be more potent in certain fungi compared to other azole antifungals like itraconazole (B105839) and clotrimazole (B1669251). nih.govnih.gov
The inhibition of lanosterol 14α-demethylase by efinaconazole has a dual and compounding effect on the fungal cell's sterol profile.
With the blockage of CYP51, the precursor sterols, particularly 14α-methylated sterols such as lanosterol, accumulate within the fungal cell. nih.govdrugs.com These accumulated sterols are toxic to the fungal cell and interfere with the proper functioning of the cell membrane. patsnap.com The integration of these abnormal sterols into the membrane disrupts its structure and enzymatic activities. nih.gov
Simultaneously, the inhibition of lanosterol 14α-demethylase leads to a significant depletion of ergosterol in the fungal cell membrane. patsnap.comdrugs.com Ergosterol is crucial for maintaining the structural integrity and fluidity of the membrane. nih.govnih.gov Its absence compromises the membrane's ability to act as a selective barrier, leading to increased permeability and leakage of essential intracellular components. patsnap.com
The following table summarizes the inhibitory concentrations of efinaconazole on ergosterol biosynthesis in different fungal species.
| Fungal Species | Efinaconazole IC50 (µg/mL) | Comparator Drug | Comparator IC50 (µg/mL) |
| Trichophyton mentagrophytes | 0.0070 | Itraconazole | 0.0338 |
| Candida albicans | 0.00040 | Clotrimazole | 0.0029 |
Data sourced from a study on the mechanism of action of efinaconazole. nih.gov
Consequences of Enzyme Inhibition on Sterol Profile
Cellular and Subcellular Effects on Fungal Pathogens
The biochemical alterations in the fungal sterol profile induced by efinaconazole translate into significant cellular and subcellular effects, ultimately leading to the inhibition of fungal growth and, in some cases, cell death. drugs.com
The accumulation of toxic 14α-methylated sterols and the depletion of ergosterol are believed to be responsible for the fungistatic and fungicidal activities of efinaconazole. nih.gov The compromised cell membrane integrity disrupts essential cellular processes, leading to the cessation of fungal growth (fungistatic effect). nih.govnih.gov At higher concentrations or with prolonged exposure, the extensive damage to the cell membrane can lead to cell lysis and death (fungicidal effect). drugs.commdpi.com
Morphological studies on fungi treated with efinaconazole have revealed significant changes in hyphal structure, including alterations in the cell wall and membrane, which become more pronounced with increasing concentrations of the drug. nih.gov These degenerative changes are a direct consequence of the disruption of ergosterol biosynthesis. nih.gov
Morphological and Ultrastructural Alterations in Fungal Hyphae
The disruption of ergosterol biosynthesis by (2S,3R)-Efinaconazole leads to profound and degenerative changes in the morphology and ultrastructure of fungal hyphae. nih.govasm.org These alterations become more pronounced as the concentration of the drug increases. nih.gov Electron microscopy studies on Trichophyton mentagrophytes have detailed a range of concentration-dependent effects on fungal cell structure. nih.govasm.org
| Efinaconazole Concentration (μg/mL) | Observed Alterations |
|---|---|
| 0.001–0.01 |
|
| 0.1–10 |
|
Impact on Fungal Cell Viability and Growth Dynamics
This compound demonstrates potent in vitro activity against a broad spectrum of fungi responsible for onychomycosis, including dermatophytes, yeasts, and non-dermatophyte molds. nih.govnih.govmdpi.com Its strong inhibition of ergosterol biosynthesis translates to low minimum inhibitory concentrations (MICs), indicating that only a small amount of the drug is needed to inhibit fungal growth. nih.govnih.gov
Extensive surveys of clinical isolates have established the efficacy of efinaconazole against the most common causative pathogens of onychomycosis, Trichophyton rubrum and Trichophyton mentagrophytes. nih.govresearchgate.net When compared to other topical and systemic antifungal agents used in onychomycosis treatment, efinaconazole consistently shows comparable or superior potency. nih.gov The geometric mean MICs for efinaconazole against these key dermatophytes are often significantly lower than those of comparator drugs. nih.gov
| Compound | T. mentagrophytes (n=129) Geometric Mean MIC (μg/mL) | T. rubrum (n=130) Geometric Mean MIC (μg/mL) |
|---|---|---|
| Efinaconazole | 0.003 | 0.002 |
| Amorolfine (B1665469) | 0.012 | 0.008 |
| Ciclopirox (B875) | 0.101 | 0.068 |
| Itraconazole | 0.027 | 0.013 |
| Terbinafine (B446) | 0.006 | 0.005 |
Beyond inhibiting growth (fungistatic activity), efinaconazole also exhibits fungicidal activity, meaning it actively kills fungal cells. nih.govmdpi.com Studies have reported an 80% minimum fungicidal concentration (MFC80) of 0.25 μg/mL against T. mentagrophytes. nih.gov This fungicidal action is linked to the severe ultrastructural damage, such as plasma membrane discontinuity and organelle degeneration, observed at higher concentrations. nih.gov Furthermore, the antifungal activity of efinaconazole is not significantly affected by the presence of keratin (B1170402), which is a critical attribute for a topical treatment for nail infections. drugs.commdpi.com
| Organism | Number of Isolates | MIC Range (μg/mL) | MIC90 (μg/mL) |
|---|---|---|---|
| Trichophyton rubrum | 1,387 | ≤0.002 to 0.06 | 0.008 |
| Trichophyton mentagrophytes | 106 | ≤0.002 to 0.06 | 0.015 |
| Candida albicans (48h) | 105 | ≤0.0005 to >0.25 | >0.25 |
| Fusarium species | 21 | 0.03125–2 | 0.25-0.5 |
| Aspergillus species | 20 | ≤0.0078 | N/A |
In Vitro Antifungal Activity and Spectrum of 2s,3r Efinaconazole
Comprehensive Evaluation Against Fungal Pathogen Panels
Studies have systematically evaluated efinaconazole (B1671126) against large panels of clinical isolates, confirming its potent and broad-spectrum antifungal capabilities. nih.govresearchgate.net
Efinaconazole exhibits exceptional potency against dermatophytes, the primary causative agents of onychomycosis. researchgate.net In a comprehensive survey of 1,493 clinical isolates, which included 1,387 Trichophyton rubrum and 106 Trichophyton mentagrophytes isolates, efinaconazole demonstrated inhibitory concentrations (MICs) ranging from ≤0.002 to 0.06 µg/mL. nih.gov For T. rubrum, the MIC90 (the concentration required to inhibit 90% of isolates) was 0.008 µg/mL, and for T. mentagrophytes, it was 0.015 µg/mL. nih.govebi.ac.uk Another study corroborated these findings, reporting MIC90 values of 0.06 µg/mL or less for both species. researchgate.net Further research established MIC50 and MIC90 values against a panel of dermatophytes (including T. rubrum, T. mentagrophytes, T. tonsurans, and T. violaceum) at 0.002 µg/mL and 0.03 µg/mL, respectively. nih.govjapmaonline.org This potent activity was consistent across isolates from North America and Japan. nih.gov
Table 1: In Vitro Susceptibility of Dermatophytes to Efinaconazole
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| Trichophyton rubrum | 1,387 | ≤0.002 to 0.06 | - | 0.008 | nih.gov |
| Trichophyton mentagrophytes | 106 | ≤0.002 to 0.06 | - | 0.015 | nih.gov |
| Dermatophytes (pooled) | 81 | - | 0.002 | 0.03 | nih.govjapmaonline.org |
| T. rubrum | 90 | 0.008 to 0.5 | - | - | sid.ir |
| T. mentagrophytes/interdigitale | 69 | 0.008 to 0.5 | - | - | sid.ir |
Efinaconazole's antifungal activity extends to pathogenic yeasts. Against 105 clinical isolates of Candida albicans, MICs ranged from ≤0.0005 to >0.25 µg/mL. nih.govebi.ac.uk The MIC50 values were reported as 0.001 µg/mL at 24 hours and 0.004 µg/mL at 48 hours. nih.govebi.ac.uk A separate study evaluating a panel of Candida isolates, including C. albicans and C. auris, found MIC50 and MIC90 values of 0.016 µg/mL and 0.25 µg/mL, respectively. nih.govjapmaonline.org The compound is also active against Cryptococcus neoformans, with MICs ranging from ≤0.002 to 0.13 µg/mL. nih.gov
Table 2: In Vitro Susceptibility of Yeasts to Efinaconazole
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| Candida albicans | 105 | ≤0.0005 to >0.25 | 0.004 (at 48h) | - | nih.govebi.ac.uk |
| Candida species | 85 | - | 0.016 | 0.25 | nih.govjapmaonline.org |
Efinaconazole has demonstrated significant in vitro efficacy against a variety of non-dermatophyte molds, which can be challenging to treat. nih.gov For molds, MIC values have been reported to range from 0.016 to 2 µg/mL. nih.govjapmaonline.org In one study, efinaconazole showed excellent activity against all tested Aspergillus species, with an MIC of 0.0078 µg/mL. nih.gov Its activity extends to Scopulariopsis brevicaulis and Fusarium species. nih.govnih.govjapmaonline.org Against Fusarium species, efinaconazole's MICs ranged from 0.03125 to 2 µg/mL, with most isolates inhibited between 0.25–0.5 µg/mL. mdpi.com This broad spectrum of activity against non-dermatophyte molds is a key characteristic of the compound. nih.govnih.gov
Table 3: In Vitro Susceptibility of Non-Dermatophyte Molds to Efinaconazole
| Organism | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |
|---|---|---|---|
| Non-dermatophyte molds (pooled) | 0.0078 to 2 | - | nih.gov |
| Various mold species | 0.016 to 2 | - | nih.govjapmaonline.org |
| Aspergillus species | 0.0078 | - | nih.gov |
Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs)
The antifungal activity of efinaconazole is well-characterized by its low Minimum Inhibitory Concentrations (MICs) across a broad range of fungi. nih.govjapmaonline.org MICs represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. As detailed in the preceding sections, efinaconazole consistently demonstrates very low MIC values, often in the sub-µg/mL range, against dermatophytes, yeasts, and molds. nih.govnih.govjapmaonline.orgnih.gov
Minimum Fungicidal Concentrations (MFCs), the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum, have also been quantified. nih.govjapmaonline.org While specific MFC values are less frequently reported in the literature than MICs, studies have confirmed the fungicidal nature of efinaconazole. nih.govjapmaonline.org The determination of both MIC and MFC values is crucial for understanding the full antifungal potential of the compound.
Comparative In Vitro Antifungal Potency Against Benchmark Agents
When compared to other established antifungal agents, efinaconazole consistently demonstrates comparable or superior in vitro potency, particularly against key pathogens in onychomycosis. nih.gov
Efinaconazole's in vitro activity has been shown to be more potent than that of other commonly used azoles. Against dermatophytes, efinaconazole (MIC90 0.03 µg/mL) was found to be more active than both itraconazole (B105839) (MIC90 0.25 µg/mL) and fluconazole (B54011) (MIC90 8 µg/mL). nih.govjapmaonline.org The geometric mean MICs of efinaconazole against T. mentagrophytes and T. rubrum were found to be 8- to 64-fold lower than those of itraconazole. nih.gov
In studies with Candida isolates, efinaconazole (MIC90 0.25 µg/mL) also showed greater potency than itraconazole (MIC90 0.5 µg/mL) and fluconazole (MIC90 16 µg/mL). nih.govjapmaonline.org Furthermore, against non-dermatophyte molds like Aspergillus and Fusarium species, efinaconazole has proven to be a more potent inhibitor than itraconazole. nih.govmdpi.com For Aspergillus, efinaconazole showed 74-fold more activity than itraconazole based on geometric mean MICs. nih.gov Against Fusarium, itraconazole exhibited high MICs of 16 to >32 µg/mL, while efinaconazole's MICs were significantly lower, ranging from 0.03125 to 2 µg/mL. mdpi.com
Table 4: Comparative In Vitro Potency (MIC₉₀ in µg/mL) of Efinaconazole and Other Azoles
| Organism Group | Efinaconazole | Itraconazole | Fluconazole | Reference(s) |
|---|---|---|---|---|
| Dermatophytes | 0.03 | 0.25 | 8 | nih.govjapmaonline.org |
Comparisons with Allylamines (e.g., Terbinafine) and Morpholines (e.g., Amorolfine)
Comparative in vitro studies have positioned efinaconazole favorably against allylamines like terbinafine (B446) and morpholines like amorolfine (B1665469).
Against dermatophytes such as T. rubrum and T. mentagrophytes, the potency of efinaconazole is often comparable to or greater than that of terbinafine and amorolfine. nih.govmdpi.com One study reported that the geometric mean MICs of efinaconazole against these two dermatophyte species were 2- to 34-fold lower than those of the comparator drugs, including terbinafine and amorolfine. nih.govasm.org In another study, efinaconazole's activity against dermatophytes was found to be comparable to terbinafine and amorolfine (within a 4-fold difference in MIC values). asm.orgmdpi.com
However, against Candida albicans, efinaconazole has demonstrated significantly greater potency than terbinafine. The MIC50 and MIC90 of terbinafine against C. albicans were found to be 1,000- and 66-fold higher than those of efinaconazole, respectively. nih.gov When compared to amorolfine against C. albicans, efinaconazole also showed superior in vitro activity. nih.gov
| Organism | (2S,3R)-Efinaconazole | Terbinafine | Amorolfine |
|---|---|---|---|
| Trichophyton rubrum (MIC90) | 0.008 | 0.031 | Comparable (within 4-fold) |
| Trichophyton mentagrophytes (MIC90) | 0.015 | Not specified | Comparable (within 4-fold) |
| Candida albicans (MIC50 at 24h) | 0.001 | >1 | 0.06 |
Comparisons with Other Antifungals (e.g., Ciclopirox)
Efinaconazole has also been compared to other topical antifungal agents, such as the hydroxypyridone, ciclopirox (B875). In vitro studies have consistently shown that efinaconazole is significantly more potent against dermatophytes than ciclopirox. nih.govmdpi.com The MIC90 values for efinaconazole against T. rubrum and T. mentagrophytes have been reported to be 8- to 64-fold lower than those of ciclopirox. nih.govasm.orgmdpi.com
Against Candida albicans, efinaconazole also demonstrates superior in vitro activity compared to ciclopirox. nih.gov The potency of efinaconazole was found to be greater than that of ciclopirox in inhibiting the growth of C. albicans at 24 hours. nih.gov
| Organism | This compound | Ciclopirox |
|---|---|---|
| Trichophyton rubrum (MIC90) | 0.008 | 0.25 |
| Trichophyton mentagrophytes (MIC90) | 0.015 | 0.25 |
| Candida albicans (MIC50 at 24h) | 0.001 | 0.12 |
Influence of Biological Matrices on Antifungal Activity In Vitro
The efficacy of a topical antifungal agent is not solely dependent on its intrinsic antifungal activity but is also significantly influenced by its interaction with biological matrices at the site of infection, such as keratin (B1170402) in the nail plate.
Assessment of Keratin Binding Affinity and Free Drug Availability
A key characteristic of efinaconazole is its low affinity for keratin. mdpi.comnih.govplos.org This property is crucial as high keratin binding can limit the amount of free, active drug available to penetrate the nail and reach the site of infection in the nail bed. mdpi.com
In vitro studies have shown that the concentration of free efinaconazole in a keratin suspension is significantly higher than that of other topical antifungals. One study found the free-drug concentration of efinaconazole to be 14.3%, compared to 0.7% for ciclopirox and 1.9% for amorolfine. mdpi.comnih.gov Another study reported a free-drug concentration of 24.9% for efinaconazole in a 5% human nail keratin suspension, which was markedly higher than that of amorolfine (3.9%), ciclopirox (1.1%), and terbinafine (1.8%). plos.org This higher availability of the unbound drug is thought to contribute to its enhanced nail penetration and antifungal activity. mdpi.comnih.gov
Furthermore, efinaconazole demonstrates a greater release from keratin compared to other agents. After washing, approximately half of the keratin-bound efinaconazole was removed, a significantly higher proportion than for ciclopirox and amorolfine. nih.gov
| Antifungal Agent | Free-Drug Concentration in Keratin Suspension (%) | Cumulative Drug Release from Keratin after Washing (%) |
|---|---|---|
| This compound | 14.3 - 24.9 | 46.0 - 55.1 |
| Ciclopirox | 0.7 - 1.1 | 2.4 - 5.0 |
| Amorolfine | 1.9 - 3.9 | 6.9 - 15.4 |
| Terbinafine | 1.8 | 7.6 |
Studies on Penetration through Ex Vivo Human Nail Plates
The low keratin affinity of efinaconazole facilitates its penetration through the dense structure of the human nail plate. In vitro studies using full-thickness human nails have demonstrated that efinaconazole permeates the nail more effectively than ciclopirox and amorolfine. nih.gov
In one study, efinaconazole was detected in the receptor phase (representing the area beneath the nail) as early as day 1, whereas ciclopirox was first detected on day 6. nih.gov Amorolfine was not detectable in the receptor phase throughout the study. nih.gov After 14 days, the cumulative amount of efinaconazole that had permeated the nail was 6.53 ± 8.15 µg/cm², compared to 4.57 ± 6.89 µg/cm² for ciclopirox. nih.gov Another study showed that an optimized formulation of efinaconazole resulted in a 4.11-fold greater amount of infiltrated drug in the human nail plate after 24 hours compared to a reference commercial solution. tandfonline.comnih.gov
Activity in Simulated Infection Environments
The antifungal activity of efinaconazole has been shown to be well-maintained in the presence of keratin, a key component of the nail environment. In contrast, the activity of some other antifungals can be significantly reduced by keratin binding. mdpi.com
Efinaconazole exhibited potent fungicidal activity against T. mentagrophytes in a keratin-containing medium, which was superior to that of ciclopirox and comparable to amorolfine. nih.govasm.org The growth inhibitory activity of efinaconazole was not affected by keratin, unlike amorolfine and terbinafine, which have higher keratin affinity. mdpi.com This retention of activity in a keratin-rich environment is a critical attribute for an effective topical treatment for onychomycosis. mdpi.comnih.gov
Preclinical in Vivo Efficacy Studies of 2s,3r Efinaconazole in Animal Models
Evaluation in Established Animal Models of Fungal Infection
The in vivo efficacy of (2S,3R)-Efinaconazole has been demonstrated in several well-established animal models of fungal disease. These models aim to mimic human infections and provide a platform for assessing the therapeutic potential of antifungal agents.
Experimental Onychomycosis Models (e.g., Guinea Pig Models)
The guinea pig model is a cornerstone for the preclinical assessment of topical treatments for onychomycosis. In these models, this compound has shown significant therapeutic efficacy. Studies have demonstrated its ability to penetrate the nail plate and exert its antifungal action in the nail bed, a critical factor for treating this challenging infection.
In a guinea pig model of onychomycosis caused by Trichophyton mentagrophytes, this compound was effective in reducing the fungal burden in the nails. nih.gov A key finding from these preclinical models is the importance of the drug's low affinity for keratin (B1170402), which allows for greater availability of the free drug to combat the fungal infection within the nail unit. nih.gov
Further research in non-immunosuppressive guinea pig models of tinea unguium, with both 4-week and more severe 8-week infection periods, has provided deeper insights into the efficacy of this compound. nih.govresearchgate.net Even in the more severe 8-week infection model, which presents a higher fungal burden, this compound demonstrated significant therapeutic effects. nih.govresearchgate.net
| Infection Duration | 90% Efficacy Rate | 99% Efficacy Rate |
|---|---|---|
| 4-week model | 92% (11/12) | 50% (6/12) |
| 8-week model | 75% (9/12) | 25% (3/12) |
Cutaneous Candidiasis Models in Animals
In a guinea pig model of experimental cutaneous candidiasis caused by Candida albicans, topical application of this compound resulted in a mycological cure in 80% of the animals. nih.gov This demonstrated a potent in vivo effect against this common yeast pathogen.
Experimental Tinea Pedis Models in Animals
The efficacy of this compound has also been evaluated in guinea pig models of interdigital tinea pedis caused by T. mentagrophytes. nih.gov Treatment with a 1% this compound solution led to a dose-dependent therapeutic effect, with all affected sites becoming culture-negative. nih.gov Notably, relapse was minimal, with only 4 out of 20 treated feet showing recurrence 30 days after the end of treatment. nih.gov
Experimental Tinea Corporis Models in Animals
In a guinea pig model of tinea corporis, also induced by T. mentagrophytes, this compound demonstrated high efficacy. nih.gov A 1% solution resulted in all treated sites being culture-negative. nih.gov The relapse rate was also low, with only 3 out of 10 animals showing recurrence 9 days after treatment cessation. nih.gov Furthermore, prophylactic application of this compound 24 to 96 hours prior to inoculation with T. mentagrophytes reduced the number of culture-positive animals 14 days post-infection. nih.gov
Assessment of Fungal Burden Reduction in Infected Animal Tissues
A critical measure of antifungal efficacy in preclinical models is the reduction of the fungal burden in infected tissues. In the guinea pig onychomycosis model, this compound was more effective than luliconazole (B1675427) in reducing the nail fungal burden. nih.govresearchgate.net This reduction is a direct indicator of the compound's ability to eliminate the causative pathogen from the site of infection. In contrast to amorolfine (B1665469) and terbinafine (B446), which were unsuccessful in reducing the fungal burden in nails in a guinea pig model, this compound was effective in this regard. nih.gov This is likely attributable to its lower affinity for keratin. nih.gov
Comparative Efficacy of this compound with Other Antifungal Agents in Preclinical Models
Comparative studies are essential for contextualizing the efficacy of a new antifungal agent. In preclinical models, this compound has been compared with several other topical antifungal drugs.
In a guinea pig model of onychomycosis, the therapeutic efficacy of this compound was found to be superior to that of both tavaborole (B1682936) and ciclopirox (B875). nih.gov Viable fungal cell counts were significantly lower in the nails of guinea pigs treated with this compound 10% solution compared to those treated with tavaborole 5% solution or ciclopirox 8% nail lacquer. nih.gov
| Treatment Group | Mean Viable Cell Counts (log10 CFU/foot) |
|---|---|
| Infected Control | ~4.5 |
| This compound 10% Solution | ~1.5 |
| Tavaborole 5% Solution | ~3.0 |
| Ciclopirox 8% Nail Lacquer | ~3.2 |
When compared to luliconazole in a T. mentagrophytes-infected guinea pig onychomycosis model, this compound showed different long-lasting preventative effects. oup.comresearchgate.netnih.govdntb.gov.ua While both drugs prevented fungal infection after a 2-week non-treatment period, infection was observed in the this compound-treated group after a 4-week non-treatment period, whereas the luliconazole-treated group remained infection-free. nih.govdntb.gov.ua
In a guinea pig model of cutaneous candidiasis, topical this compound was highly effective, while reference drugs such as clotrimazole (B1669251), neticonazole, and lanoconazole (B123884) were ineffective at even reducing the fungal counts at the infected sites. nih.gov Furthermore, in a guinea pig model of tinea corporis, this compound demonstrated the highest efficacy against T. mentagrophytes when compared to other antifungal drugs. nih.gov
Mechanisms of Antifungal Resistance to 2s,3r Efinaconazole
In Vitro Induction of Resistance to (2S,3R)-Efinaconazole
Studies designed to induce resistance to this compound in vitro through serial passage have generally indicated a low propensity for resistance development in dermatophytes. In one key study, strains of Trichophyton rubrum were continuously exposed to subinhibitory concentrations of this compound for 12 passages. The results showed no significant increase in the minimum inhibitory concentrations (MICs) of this compound against the passaged strains compared to the baseline values. researchgate.netnih.gov This suggests that under the experimental conditions, stable resistance was not readily induced. researchgate.netnih.gov
Similarly, another study investigating the potential for induced resistance in T. rubrum also reported no evidence of resistance development to this compound after repeated exposure. asm.org These findings from in vitro serial passage experiments are consistent with observations from clinical trials where isolates of T. rubrum recovered from patients after long-term treatment with this compound remained susceptible to the drug. asm.org
However, a separate study did note that this compound showed a potential for the induction of resistance in T. rubrum, which might limit its efficacy over time. asm.orgnih.gov In this research, mutants of T. rubrum with reduced susceptibility to this compound were isolated. asm.org
| Study Reference | Fungal Species | Number of Passages | Observation |
|---|---|---|---|
| Iwata et al. researchgate.net | Trichophyton rubrum | 12 | No significant increase in MICs. |
| Tatsumi et al. asm.org | Trichophyton rubrum (clinical isolates) | Post-treatment | Isolates remained susceptible. |
| Maeba et al. asm.org | Trichophyton rubrum | Not specified | Potential for induction of resistance observed. |
Molecular and Cellular Basis of Resistance Development
While the in vitro induction of high-level resistance to this compound in dermatophytes has proven difficult, the general mechanisms of azole resistance in fungi can provide a framework for understanding potential pathways. These primarily involve alterations in the target enzyme and the activity of efflux pumps.
The primary target of azole antifungals, including this compound, is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the CYP51 gene (also known as ERG11). Alterations in this enzyme are a common mechanism of azole resistance. This can occur through point mutations in the CYP51 gene, leading to an altered enzyme structure with reduced affinity for the azole drug. Overexpression of the CYP51 gene, resulting in higher cellular concentrations of the target enzyme, can also contribute to reduced susceptibility.
Currently, there is a lack of specific research demonstrating CYP51 mutations or overexpression as a direct mechanism of resistance to this compound in dermatophytes. The low frequency of induced resistance in laboratory studies has limited the opportunity for such molecular characterization. However, studies on other azoles in dermatophytes have identified mutations in the CYP51A gene associated with reduced itraconazole (B105839) sensitivity in Trichophyton species. nih.gov Furthermore, amplification of the CYP51B gene has been identified as a mechanism of azole resistance in Trichophyton indotineae.
Another significant mechanism of azole resistance in fungi is the increased efflux of the drug from the cell, mediated by transporter proteins. The two major families of efflux pumps involved are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. Overexpression of the genes encoding these pumps can lead to a multidrug-resistant phenotype.
While direct evidence linking efflux pump overexpression to this compound resistance is limited, research on other azoles in Trichophyton rubrum has identified several ABC transporters, such as TruMDR1, TruMDR2, and TruMDR3, that can function as azole efflux pumps. nih.govnih.gov Upregulation of these transporters has been observed in azole-resistant clinical isolates. nih.gov For instance, the overexpression of TruMDR3 was shown to confer resistance to voriconazole (B182144) and itraconazole in T. rubrum. researchgate.netnih.gov It is plausible that these or similar efflux systems could contribute to reduced susceptibility to this compound if resistance were to develop. The slow growth of dermatophytes may limit the rapid alteration of molecular mechanisms responsible for drug resistance, such as efflux pump overexpression. researchgate.net
Future Directions and Emerging Research Avenues for 2s,3r Efinaconazole
Exploration of Novel Synthetic Pathways and Process Optimization
The industrial production of (2S,3R)-Efinaconazole necessitates efficient, scalable, and cost-effective synthetic routes. Future research is focused on optimizing existing pathways and discovering novel synthetic strategies to improve yield, purity, and sustainability.
A key step in many current syntheses is the ring-opening of an epoxide precursor, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole, with 4-methylenepiperidine (B3104435). google.comresearchgate.net While effective, this reaction can be slow and require significant excess of the expensive piperidine reagent. google.com Recent advancements have shown that microwave irradiation can dramatically improve this reaction, increasing the yield from 44% to 90% and reducing reaction time. researchgate.netacs.org Further process optimization could involve exploring different catalysts, solvents, and reaction conditions to enhance efficiency and reduce costs. google.com
Another promising area is the development of entirely new enantioselective synthetic routes. One innovative approach involves the catalytic asymmetric cyanosilylation of a ketone to construct the critical tetrasubstituted stereogenic center of the molecule. acs.org This method represents a streamlined pathway to a key intermediate, potentially reducing the number of synthetic steps. acs.org Research into late-stage functionalization (LSF) techniques, which allow for the modification of complex molecules like efinaconazole (B1671126) in the final stages of synthesis, could also provide rapid access to a library of new derivatives. mdpi.com
Table 1: Comparison of Synthetic Strategies for this compound
| Synthetic Approach | Key Reagents/Conditions | Reported Yield | Advantages | Areas for Optimization |
| Epoxide Ring-Opening (Conventional Heating) | 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole, 4-methylenepiperidine, 80°C | 44% acs.org | Established method | Slow reaction time, low yield, excess reagents acs.org |
| Epoxide Ring-Opening (Microwave Irradiation) | Same as above, Microwave at 120°C | 90% acs.org | High yield, reduced reaction time | Energy consumption, scalability of microwave technology |
| Process with Metal Species | Same as above, plus metal species (e.g., isopropylmagnesium chloride), aprotic solvent | ~85% google.com | High yield, uses near-stoichiometric amounts of piperidine google.com | Anhydrous conditions required, handling of metal reagents |
| Catalytic Asymmetric Cyanosilylation | Ketone precursor, cyanosilylation catalyst | Not specified for final product | Creates key stereocenter efficiently, shorter route acs.org | Catalyst cost and availability, multi-step subsequent transformations |
Advanced Biophysical and Structural Studies of Target Interactions
This compound functions by inhibiting lanosterol (B1674476) 14α-demethylase (14-DM), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. patsnap.comasm.orgnih.gov This inhibition disrupts the fungal cell membrane, leading to cell death. patsnap.comresearchgate.net While this primary mechanism is well-established, advanced biophysical and structural studies can provide a more detailed picture of the drug-target interaction, paving the way for the rational design of more potent inhibitors.
Research has shown that efinaconazole's action leads to a dose-dependent decrease in ergosterol and an accumulation of precursor sterols. asm.orgnih.govnih.gov This disruption results in significant morphological and ultrastructural changes to the fungus, including shortening of hyphae, cell wall thickening, and degeneration of internal organelles. asm.orgresearchgate.net
Future studies could employ techniques like X-ray crystallography or cryo-electron microscopy to determine the high-resolution structure of efinaconazole bound to the 14-DM enzyme from key pathogenic fungi. Such structural data would illuminate the specific molecular interactions—hydrogen bonds, hydrophobic interactions, and van der Waals forces—that are critical for its inhibitory activity. Understanding these precise interactions can guide the design of new analogues with improved binding affinity and specificity. Furthermore, biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be used to precisely quantify the binding kinetics and thermodynamics of efinaconazole and its analogues to the target enzyme.
Table 2: Biophysical Effects and Potency of Efinaconazole
| Fungal Species | Parameter | This compound Value | Comparator Drug | Comparator Value |
| Trichophyton mentagrophytes | IC₅₀ (Ergosterol Biosynthesis Inhibition) | 0.0070 µg/mL nih.gov | Itraconazole (B105839) | 0.0338 µg/mL nih.gov |
| Candida albicans | IC₅₀ (Ergosterol Biosynthesis Inhibition) | 0.00040 µg/mL nih.gov | Clotrimazole (B1669251) | 0.0029 µg/mL nih.gov |
Strategies for Mitigating Antifungal Resistance Development
The emergence of antifungal resistance is a growing global health concern. researchgate.netmdpi.com Although this compound has demonstrated a low potential for inducing resistance in dermatophytes, continuous surveillance and proactive research into mitigation strategies are essential. nih.govasm.org
Studies involving continuous exposure of Trichophyton rubrum to efinaconazole, both in vitro and in a guinea pig model, found no evidence of resistance development. nih.govasm.orgcabidigitallibrary.org This low propensity for resistance may be attributed to the high concentrations achieved at the site of infection with topical application and the slow growth rate of dermatophytes, which may limit the opportunities for genetic mutations that confer resistance. nih.gov
Future research should focus on several key areas. Firstly, continued surveillance studies are needed to monitor for any signs of emerging resistance in a wider range of clinical isolates and fungal species. Secondly, investigating the molecular basis of the low resistance potential could provide valuable insights. This could involve genomic and transcriptomic analysis of fungi exposed to sublethal concentrations of the drug to see if stress response genes or efflux pumps are activated, even transiently. nih.govnih.gov Finally, exploring combination therapies, where efinaconazole is used alongside an agent with a different mechanism of action, could be a powerful strategy to prevent the selection of resistant strains.
**Table 3: In Vitro Resistance Potential of Efinaconazole in *T. rubrum***
| Strain | Pre-treatment MIC Range (µg/mL) | Post-treatment MIC Range (µg/mL) (12 passages with Efinaconazole) | Fold Change |
| T. rubrum (Multiple Strains) | 0.008 to 0.031 | 0.016 to 0.063 | No meaningful change reported nih.gov |
Design and Synthesis of Next-Generation this compound Analogues with Enhanced Properties
The development of next-generation analogues of this compound aims to enhance its therapeutic properties, such as broadening its spectrum of activity, increasing its potency, or improving its physical properties like solubility and nail penetration.
The structure of efinaconazole offers several sites for chemical modification. The 4-methylenepiperidine group, for instance, is thought to contribute to its low keratin-binding affinity, a desirable trait for a topical nail treatment. nih.gov Modifying this moiety could further optimize this property or introduce new interactions with the target enzyme. Similarly, alterations to the difluorophenyl ring or the core butanol structure could be explored.
One research direction involves the synthesis of analogues containing a pyridine ring, which has shown promise in creating novel antifungal agents with good activity and improved aqueous solubility. researchgate.net Another approach is to apply the principles of "late-stage functionalization," allowing for the direct modification of the complex efinaconazole scaffold to rapidly generate a diverse range of new chemical entities for screening. mdpi.com The insights gained from advanced biophysical studies (Section 7.2) will be invaluable in guiding a rational, structure-based drug design approach to creating these new analogues. The goal is to develop compounds that not only exhibit superior antifungal activity but also possess a pharmacological profile that can overcome potential future challenges in antifungal therapy.
Table 4: Potential Strategies for Efinaconazole Analogue Design
| Structural Moiety for Modification | Potential Modification Strategy | Desired Outcome | Rationale |
| 4-methylenepiperidine Group | Bioisosteric replacement, ring substitution | Improved keratin (B1170402) penetration, enhanced target binding | This group is key to low keratin binding; modifications could fine-tune this property. nih.gov |
| Difluorophenyl Ring | Alteration of fluorine positions, replacement with other halogenated or non-halogenated aromatic systems | Increased potency, altered metabolic stability | The electronic properties of this ring are crucial for target interaction. |
| Triazole Ring | Replacement with other five-membered heterocycles | Novel mechanism of action, overcoming potential resistance | The triazole is essential for binding to the heme iron in the enzyme active site. |
| Core Butanol Scaffold | Introduction of new functional groups, alteration of stereochemistry | Improved solubility, modified pharmacokinetic properties | Changes to the core structure can significantly impact the molecule's overall physical properties. |
Q & A
Q. What are the standard analytical methods for quantifying (2S,3R)-Efinaconazole in pharmaceutical formulations?
- Methodological Answer : A validated high-performance thin-layer chromatography (HPTLC) method can be employed. The method involves:
- Optimization : Use Design of Experiments (DoE) to optimize parameters like mobile phase composition (e.g., ethyl acetate:methanol:ammonia in 7:2:1 ratio) and detection wavelength (e.g., 220 nm).
- Validation : Follow ICH Q2(R1) guidelines for specificity (peak purity ≥ 0.9999), sensitivity (LOD: 26.09 ng, LOQ: 78.29 ng), accuracy (98.62–100.40%), and precision (%RSD < 2.0). This method is cost-effective for quality control .
Q. How should researchers design in vitro studies to compare this compound’s antifungal activity against dermatophytes like Trichophyton spp.?
- Methodological Answer :
- Strain Selection : Use clinical isolates (e.g., T. rubrum, T. mentagrophytes) and reference strains. Include Candida albicans and Fusarium spp. for broader comparison .
- MIC Determination : Perform broth microdilution assays (CLSI M38-A2 guidelines) with serial dilutions (e.g., 0.0005–16 μg/mL). Include controls like itraconazole and terbinafine.
- Data Interpretation : Compare geometric mean MIC values and assess serum/keratin interference .
Q. What formulation challenges arise when developing topical this compound delivery systems?
- Methodological Answer :
- Penetration Enhancement : Use microemulsions or nanovesicles to improve transungual delivery. Optimize surfactants (e.g., Span 60) and solvents (e.g., propylene glycol) via Box-Behnken design .
- Stability Testing : Conduct stress studies under heat (40°C), humidity (75% RH), and light exposure. Monitor degradation using HPLC-MS to identify impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in antifungal susceptibility data across studies?
- Methodological Answer :
- Statistical Analysis : Apply one-way ANOVA followed by Tukey’s HSD test to compare MIC distributions between fungal clusters (e.g., host-adapted Trichophyton subspecies). Use R or Python for multivariate analysis .
- Confounding Factors : Account for strain variability, incubation time (24 vs. 48 hours), and growth media (e.g., RPMI-1640 vs. Sabouraud dextrose) .
Q. What advanced techniques are recommended for stereochemical analysis of this compound and its diastereomers?
- Methodological Answer :
- Chiral Separation : Use Lux Cellulose-2 HPLC columns with a hexane:ethanol:diethylamine (80:20:0.1) mobile phase. Confirm elution order via molecular docking simulations .
- Stereochemical Stability : Perform stress testing under acidic/alkaline conditions. Monitor epimerization using circular dichroism (CD) spectroscopy .
Q. How can researchers synthesize and characterize process-related impurities of this compound?
- Methodological Answer :
- Impurity Synthesis : Use diastereomer-specific intermediates (e.g., (2R,3R)-diol) via asymmetric catalysis. Purify via flash chromatography (silica gel, ethyl acetate:hexane gradient) .
- Characterization : Validate impurities using ¹H/¹³C NMR, HR-MS, and HPLC-MS. Cross-reference with pharmacopeial standards (USP/EP) for regulatory compliance .
Q. What preclinical models best predict the in vivo efficacy of this compound for onychomycosis?
- Methodological Answer :
- Guinea Pig Models : Infect with T. mentagrophytes and apply topical formulations daily for 10 days. Assess mycological cure via fungal culture and histopathology .
- Ex Vivo Nail Penetration : Use human nail clippings in Franz diffusion cells. Quantify drug retention via LC-MS/MS .
Q. How should researchers address safety concerns in preclinical studies of this compound?
- Methodological Answer :
- Dermal Toxicity : Conduct 21-day cumulative irritation tests in minipigs. Calculate irritancy indices using erythema/scaling scores (0–4 scale).
- Reproductive Toxicity : Use rat/rabbit embryo-fetal development models. Monitor maternal toxicity (e.g., body weight loss) and teratogenicity via skeletal staining .
Methodological Reference Tables
| Parameter | HPTLC Method | MIC Assay |
|---|---|---|
| Detection Limit | 26.09 ng | 0.001 μg/mL (C. albicans) |
| Accuracy Range | 98.62–100.40% | ±1 dilution step |
| Key Confounders | Mobile phase pH | Serum/keratin interference |
| Impurity Profiling | Synthesis Yield | Characterization |
|---|---|---|
| (2R,3R)-Diol | 72% | ¹H NMR (δ 7.8 ppm, triazole) |
| Methanesulfonate Adduct | 85% | HR-MS [M+H]⁺: 269.25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
